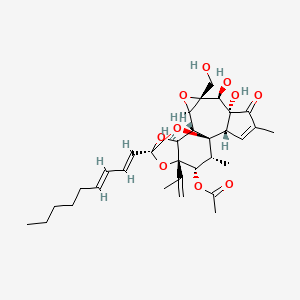
Chromozym t-PA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Chromozym t-PA involves the coupling of N-Methylsulfonyl-D-Phe-Gly-Arg with 4-nitranilide acetate. The reaction conditions typically require a controlled environment with specific temperature and pH levels to ensure the purity and stability of the final product .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves stringent quality control measures to maintain the enzymatic purity above 90% and to minimize contaminants such as free 4-nitraniline .
Análisis De Reacciones Químicas
Types of Reactions: Chromozym t-PA primarily undergoes hydrolysis reactions when used as a substrate for t-PA. The hydrolysis of the peptide bond in the presence of t-PA results in the release of 4-nitraniline, which can be quantitatively measured .
Common Reagents and Conditions: The hydrolysis reaction typically requires an aqueous solution of this compound at a working concentration of approximately 0.25 mM. The reaction is carried out at a temperature range of 20-25°C .
Major Products: The major product formed from the hydrolysis of this compound is 4-nitraniline, which serves as an indicator of t-PA activity .
Aplicaciones Científicas De Investigación
Chromozym t-PA is widely used in scientific research for the determination of t-PA activity. Its applications span across various fields:
Chemistry: Used as a chromogenic substrate in enzymatic assays to study the kinetics and mechanisms of t-PA.
Biology: Employed in cell culture studies to evaluate the expression and activity of t-PA in different cell lines.
Medicine: Utilized in clinical research to investigate the role of t-PA in fibrinolysis and its potential therapeutic applications in thrombolytic therapy.
Industry: Applied in the quality control of pharmaceutical products containing t-PA to ensure their efficacy and safety
Mecanismo De Acción
Chromozym t-PA acts as a substrate for t-PA, which catalyzes the hydrolysis of the peptide bond in this compound. This reaction results in the release of 4-nitraniline, which can be detected spectrophotometrically. The molecular target of this compound is the active site of t-PA, where the hydrolysis reaction occurs .
Comparación Con Compuestos Similares
Chromozym t-PA is unique in its high specificity and sensitivity for t-PA activity determination. Similar compounds include:
Chromozym PL: Used for the determination of plasmin activity.
Chromozym PK: Utilized for the determination of prekallikrein activity.
Chromozym TH: Applied for the determination of thrombin activity
These compounds share similar chromogenic properties but differ in their specificity for various proteases, highlighting the unique application of this compound in t-PA activity assays.
Propiedades
Fórmula molecular |
C24H32N8O7S |
|---|---|
Peso molecular |
576.6 g/mol |
Nombre IUPAC |
(2S)-5-(diaminomethylideneamino)-2-[[2-[[(2R)-2-(methanesulfonamido)-3-phenylpropanoyl]amino]acetyl]amino]-N-(4-nitrophenyl)pentanamide |
InChI |
InChI=1S/C24H32N8O7S/c1-40(38,39)31-20(14-16-6-3-2-4-7-16)22(34)28-15-21(33)30-19(8-5-13-27-24(25)26)23(35)29-17-9-11-18(12-10-17)32(36)37/h2-4,6-7,9-12,19-20,31H,5,8,13-15H2,1H3,(H,28,34)(H,29,35)(H,30,33)(H4,25,26,27)/t19-,20+/m0/s1 |
Clave InChI |
JLSWTFADWDIADV-VQTJNVASSA-N |
SMILES isomérico |
CS(=O)(=O)N[C@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canónico |
CS(=O)(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-azido-N-[(2R,4R,5R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B12375325.png)



![2-[(9Z,12Z)-heptadeca-9,12-dienyl]-6-hydroxybenzoic acid](/img/structure/B12375351.png)

![2-[(2-phenylphenyl)methylsulfanyl]-5-(1-phenyl-9H-pyrido[3,4-b]indol-3-yl)-1,3,4-oxadiazole](/img/structure/B12375359.png)



